Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
Description
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate (CAS: 2445792-36-7) is a multifunctional compound widely used in biomedical research. Its molecular formula is C₈H₁₇NO₄, with a molecular weight of 191.22 g/mol . The structure features a methyl ester terminus, a central polyethylene glycol (PEG)-like ethoxy chain, and a primary amine group. This design confers water solubility and reactivity, making it valuable in drug delivery systems, nanomaterial synthesis, and bioconjugation . Storage conditions require temperatures below -80°C to maintain stability, reflecting its sensitivity to hydrolysis and oxidation .
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C8H17NO4/c1-11-8(10)2-4-12-6-7-13-5-3-9/h2-7,9H2,1H3 |
InChI Key |
YMKABRKIYQHZRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic method for methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate hydrochloride involves a nucleophilic substitution reaction between methyl 3-bromopropanoate and 2-(2-aminoethoxy)ethanol under basic conditions:
-
- Methyl 3-bromopropanoate
- 2-(2-aminoethoxy)ethanol
-
- Base: Sodium hydroxide (NaOH) or other suitable bases
- Solvent: Typically polar solvents such as ethanol or water
- Temperature: Reflux conditions to ensure complete reaction
- Time: Several hours until full conversion is achieved
Reaction mechanism :
The aminoethoxy group acts as a nucleophile, displacing the bromide on methyl 3-bromopropanoate to form the target ether-ester compound.-
- The reaction mixture is cooled, and the product is isolated by recrystallization or column chromatography.
- The final product is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) to enhance stability and solubility.
This method yields this compound hydrochloride with high purity (≥95%) and good yield.
Industrial Scale Production
For industrial applications, the synthesis is optimized using continuous flow reactors which allow:
- Precise control of reaction parameters (temperature, residence time, reagent stoichiometry)
- Increased reaction efficiency and yield
- Improved reproducibility and product consistency
- Automated monitoring systems for real-time quality control
Such process intensification reduces reaction times and waste, making the synthesis more economical and scalable.
Alternative Intermediate Preparation
The aminoethoxy intermediate, 2-(2-aminoethoxy)ethanol, used in the main synthesis can itself be prepared via multi-step synthesis:
- Step 1: Triethylene glycol monobenzyl ether is reacted with p-toluenesulfonyl chloride to form a tosylate intermediate.
- Step 2: The tosylate is substituted with sodium azide to form an azido intermediate.
- Step 3: Catalytic hydrogenation reduces the azido group to the amino group, yielding 2-(2-aminoethoxy)ethanol.
This multi-step route ensures availability of the aminoethoxy reagent with high purity for subsequent coupling with methyl 3-bromopropanoate.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydroxide (NaOH) | Ensures deprotonation and nucleophilicity |
| Solvent | Ethanol, water, or mixed solvents | Polar solvents favor reaction |
| Temperature | Reflux (approx. 78°C for ethanol) | Enhances reaction kinetics |
| Reaction time | 4–12 hours | Monitored by TLC or HPLC |
| Purification method | Recrystallization, column chromatography | Removes impurities and unreacted starting materials |
| Salt formation | Treatment with HCl | Stabilizes amino group as hydrochloride salt |
Optimization strategies include:
- Using anhydrous conditions to prevent hydrolysis of ester groups
- Adjusting base concentration to balance reaction rate and side reactions
- Employing in-line analytical techniques (e.g., FTIR) to monitor esterification progress.
Chemical Reaction Analysis
Types of Reactions Involving the Compound
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Nucleophilic Substitution | Formation of the ether linkage via displacement of bromide | Methyl 3-bromopropanoate, aminoethanol | This compound |
| Oxidation | Oxidation of amino group to nitro or carboxylic acid | KMnO4, H2O2, CrO3 | Nitro derivatives, carboxylic acids |
| Reduction | Reduction of ester to alcohol or azide to amine | LiAlH4, NaBH4, catalytic hydrogenation | Alcohol derivatives, amines |
| Substitution | Replacement of ethoxy groups with other nucleophiles | NaN3, NaOCH3 | Various substituted derivatives |
These reactions allow functionalization and derivatization of the compound for diverse applications.
Spectroscopic Characterization
- ¹H NMR : Characteristic signals include methyl ester protons (~3.7 ppm), ethoxy chain protons (~3.5–3.6 ppm), and broad ammonium protons (~9.0 ppm) due to hydrochloride salt.
- IR Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹), N–H stretches (~2500–3000 cm⁻¹).
- Mass Spectrometry : Molecular ion peak consistent with molecular weight 227.68 g/mol (M+H)+.
Purity and Quality Control
Purity is assessed by:
- High-performance liquid chromatography (HPLC)
- Thin-layer chromatography (TLC)
- Nuclear magnetic resonance (NMR) spectroscopy
- Mass spectrometry (MS)
Ensuring ≥95% purity is critical for reproducible biological and chemical applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The ester group can undergo hydrolysis, releasing the active components that exert the desired effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
tert-Butyl Esters
- tert-Butyl 3-(2-aminoethoxy)propanoate (26) Molecular formula: C₉H₁₉NO₃ Molecular weight: 189.25 g/mol Key features: The tert-butyl ester replaces the methyl group, enhancing steric protection against hydrolysis. Synthesized via hydrazine-mediated deprotection (92% yield), it serves as an intermediate in proteolysis-targeting chimera (PROTAC) development .
- tert-Butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate (27) Molecular formula: C₁₁H₂₃NO₄ Molecular weight: 233.30 g/mol Key features: Incorporates an additional ethoxy unit, increasing hydrophilicity. Used in PROTAC synthesis, with NMR data matching literature reports .
| Property | Methyl Ester (Target) | tert-Butyl Ester (27) |
|---|---|---|
| Ester Group | Methyl | tert-Butyl |
| Hydrolysis Stability | Moderate | High |
| Molecular Weight | 191.22 g/mol | 233.30 g/mol |
| Applications | Drug delivery | PROTAC intermediates |
Hydrochloride Salt
- Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride Molecular weight: 227.7 g/mol Key features: The hydrochloride salt improves aqueous solubility, critical for in vitro assays.
Chain Length and Solubility
Extended PEG-like Chains
- tert-Butyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate CAS: 252881-74-6 Molecular formula: C₁₃H₂₇NO₅ Key features: Three ethoxy groups enhance flexibility and solubility. Used in bioconjugation due to its extended linker, with a UK customs code (2922500090) for research use .
| Property | Target Compound | Extended tert-Butyl Analog |
|---|---|---|
| Ethoxy Units | 2 | 3 |
| Water Solubility | Moderate | High |
| Molecular Weight | 191.22 g/mol | 275.36 g/mol |
Reactive Group Modifications
Azide-Functionalized Analogs
- tert-Butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate Key features: Replaces the amine with an azide group, enabling click chemistry applications. Synthesized via methods similar to Ursuegui et al., with HRMS validation .
| Property | Target Compound | Azide Analog |
|---|---|---|
| Reactive Group | Amine | Azide |
| Key Application | Bioconjugation | Click chemistry |
Biological Activity
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate, also referred to as Methyl 3-AEEPA, is an organic compound notable for its biological activity and potential applications in medicinal chemistry and biochemistry. Its unique structure, which includes an ester group and aminoethoxy functionalities, allows it to interact with various biological systems, making it a candidate for drug development and biochemical studies.
Buffering Capacity
One of the primary biological activities of Methyl 3-AEEPA is its ability to maintain pH stability in cell culture environments. As a buffering agent, it effectively stabilizes physiological pH levels (6-8.5), which is critical for numerous biochemical processes. This characteristic positions it as a valuable tool in both research and clinical settings where precise pH control is necessary.
Enzyme Interaction
Research indicates that Methyl 3-AEEPA can influence enzyme-substrate interactions due to its functional groups. The compound may serve as a substrate for various enzymes, potentially affecting their activity and specificity. This interaction opens avenues for further exploration into its role in metabolic pathways and therapeutic applications.
Drug Development Potential
The structural characteristics of Methyl 3-AEEPA suggest its potential as a drug candidate. Its ability to modify proteins and interact with biomolecules could lead to the development of ligands that bind specifically to target proteins. This property is particularly relevant in the context of creating novel therapeutic agents aimed at specific diseases.
Synthesis Methods
Methyl 3-AEEPA can be synthesized through several methods, with one common approach involving the reaction of methyl 3-bromopropanoate with 2-(2-aminoethoxy)ethanol under basic conditions. This reaction typically requires reflux to ensure complete conversion, followed by purification techniques such as recrystallization or column chromatography .
Applications
Methyl 3-AEEPA has diverse applications across multiple fields:
- Cell Culture : Used as a reagent to maintain stable pH levels.
- Medicinal Chemistry : Potential drug candidate for enzyme-related therapies.
- Nanotechnology : Utilized in drug delivery systems and functional coatings .
- Biochemical Research : Serves as a building block for synthesizing biologically active molecules.
Comparative Analysis
| Compound Name | Description |
|---|---|
| Ethyl 3-(2-aminoethoxy)propanoate | Lacks one ethoxy group compared to methyl variant, altering solubility and reactivity. |
| This compound | Similar structure but may exhibit different biological activities due to variations in groups. |
| Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate | Contains additional ethoxy groups, potentially increasing hydrophilicity but complicating synthesis. |
Potential Antitumor Activity
Research into related compounds indicates that modifications in the amino group can enhance antitumor efficacy against various cancer cell lines. The exploration of Methyl 3-AEEPA's effects on tumor cells could reveal its potential as an anticancer agent .
Q & A
Q. What are the key synthetic routes for Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, such as:
- Step 1: Nucleophilic substitution using NaH in THF to activate hydroxyl groups, followed by alkylation with tert-butyl acrylate derivatives (e.g., tert-butyl prop-2-enoate) .
- Step 2: Protection/deprotection strategies (e.g., tert-butyl ester cleavage) and coupling reactions (e.g., using triethylamine and chloroformates for functionalization) .
- Critical Factors: Solvent polarity (THF vs. dichloromethane), base strength (NaH vs. mild bases), and temperature control to minimize side reactions (e.g., over-alkylation).
Yield Optimization: Purification via silica gel chromatography is essential; yields drop significantly if intermediates are not rigorously dried.
Q. How is this compound characterized analytically?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm ester linkage (δ ~3.6–4.3 ppm for ethoxy protons) and amine presence (δ ~1.5–2.5 ppm for NH) .
- Mass Spectrometry (MS): ESI-MS detects the molecular ion peak (e.g., m/z 235.1 [M+H]) and fragmentation patterns to validate the PEG-like backbone .
- FT-IR: Stretching bands at ~1730 cm (ester C=O) and ~3300 cm (N-H) .
Intermediate Questions
Q. What are the primary applications of this compound in drug delivery systems?
Methodological Answer:
- PEGylation: The ethoxy-ethoxy-amino structure enables conjugation to proteins/peptides, improving solubility and reducing immunogenicity. For example, it serves as a linker in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .
- Nanoparticle Functionalization: Used to modify liposomes or polymeric nanoparticles for controlled drug release, leveraging its amphiphilic properties .
Q. How does the amino group influence reactivity in bioconjugation?
Methodological Answer:
- Amine Reactivity: The primary amine (-NH) facilitates reactions with NHS esters, aldehydes (Schiff base formation), or isocyanates.
- Case Study: In PROTAC synthesis, the amine reacts with carboxylic acid groups on E3 ligase ligands (e.g., thalidomide derivatives) via carbodiimide coupling (EDC/NHS) .
- Challenge: Competing side reactions (e.g., oxidation of amines) require inert atmospheres and low temperatures during conjugation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across studies?
Methodological Answer:
Q. What experimental design considerations are critical for using this compound in enzyme inhibition assays?
Methodological Answer:
- Enzyme Compatibility: Avoid thiol-containing buffers (e.g., DTT) that may react with the ester moiety.
- Control Experiments:
- Blank Runs: Test the compound’s intrinsic fluorescence/UV absorption to avoid interference with spectrophotometric assays.
- Stability Studies: Monitor hydrolysis of the ester group in biological media (e.g., plasma esterases) via LC-MS .
- Case Study: In kinase inhibition assays, IC values shifted by 20% when using Tris vs. HEPES buffers, highlighting pH sensitivity .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
